molecular formula C28H43NO3 B11828258 4-Aza-Oleanolic acid methyl ester

4-Aza-Oleanolic acid methyl ester

Cat. No.: B11828258
M. Wt: 441.6 g/mol
InChI Key: NACWCFADSOSVKU-HAWBCONWSA-N
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Description

4-Aza-Oleanolic acid methyl ester is a triterpenic derivative, specifically a modified form of oleanolic acid. Oleanolic acid is a pentacyclic triterpenoid found in various plants, including fruits and vegetables. The modification to this compound introduces an aza group, which can significantly alter its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aza-Oleanolic acid methyl ester typically involves the modification of oleanolic acid. One common method includes the oxidation of oleanolic acid or its methyl ester using reagents like Jones reagent in acetone to form ketones. These ketones are then subjected to the action of n-butyl nitrite to obtain α-ketooximes .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. Techniques such as chromatography may be employed for purification .

Chemical Reactions Analysis

Types of Reactions: 4-Aza-Oleanolic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Aza-Oleanolic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the production of reactive oxygen species and inhibition of key signaling pathways such as Akt/mTOR/S6K and ERK1/2 . These pathways are crucial for cell growth, proliferation, and survival.

Properties

Molecular Formula

C28H43NO3

Molecular Weight

441.6 g/mol

IUPAC Name

methyl (1S,2R,5R,10R,11S,15S,20S)-1,2,10,17,17-pentamethyl-7-oxo-6-azapentacyclo[12.8.0.02,11.05,10.015,20]docos-13-ene-20-carboxylate

InChI

InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(31)32-6)16-14-26(4)18(19(28)17-24)7-8-20-25(3)11-10-22(30)29-21(25)9-12-27(20,26)5/h7,19-21H,8-17H2,1-6H3,(H,29,30)/t19-,20+,21+,25+,26+,27+,28-/m0/s1

InChI Key

NACWCFADSOSVKU-HAWBCONWSA-N

Isomeric SMILES

C[C@]12CCC(=O)N[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)N5)C)C)C2C1)C)C(=O)OC)C

Origin of Product

United States

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